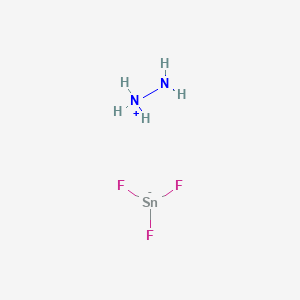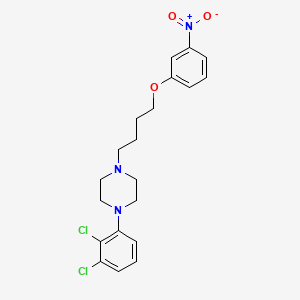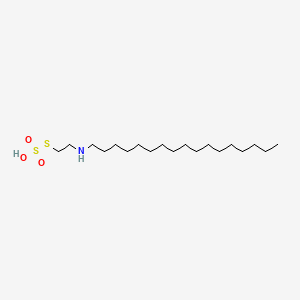
hydrazinium trifluorostannate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium trifluorostannite is a white crystalline solid with the chemical formula F₃H₅N₂Sn. It is widely used in organic synthesis due to its excellent stability and reactivity. This compound plays a crucial role as a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinium trifluorostannite can be synthesized through the reaction of hydrazine with trifluorostannic acid. The reaction typically involves mixing hydrazine hydrate with trifluorostannic acid under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of hydrazinium trifluorostannite involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium trifluorostannite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine and other by-products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrazinium trifluorostannite include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving hydrazinium trifluorostannite depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while reduction reactions may produce hydrazine and other nitrogen-containing compounds .
Applications De Recherche Scientifique
Hydrazinium trifluorostannite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in the study of biological systems and biochemical reactions.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of hydrazinium trifluorostannite involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. These interactions can lead to the formation of new chemical bonds and the transformation of reactants into products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to hydrazinium trifluorostannite include:
- Hydrazine
- Trifluorostannic acid
- Hydrazinium sulfate
- Hydrazinium chloride
Uniqueness
Hydrazinium trifluorostannite is unique due to its combination of hydrazine and trifluorostannic acid, which imparts it with distinct chemical properties. Its stability and reactivity make it a valuable reagent in various chemical reactions, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
F3H5N2Sn |
|---|---|
Poids moléculaire |
208.76 g/mol |
Nom IUPAC |
aminoazanium;trifluorostannanide |
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+2/p-2 |
Clé InChI |
QVIAWVVTEIPXKY-UHFFFAOYSA-L |
SMILES canonique |
[NH3+]N.F[Sn-](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)






![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)

